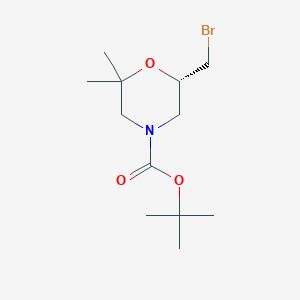
2-Bromo-4-(difluoromethyl)-1-ethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(difluoromethyl)-1-ethylbenzene is a chemical compound that is widely used in scientific research. It is also known by its chemical formula C9H9BrF2. This compound is a colorless liquid that is highly flammable and has a boiling point of 195-197°C. It is a halogenated aromatic compound that is used in various fields of research, including medicinal chemistry, material science, and organic synthesis.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(difluoromethyl)-1-ethylbenzene is not fully understood. However, it is believed to act as a halogenated aromatic compound that can undergo various chemical reactions, including nucleophilic substitution and electrophilic substitution. These reactions can lead to the formation of new compounds with unique properties and functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Bromo-4-(difluoromethyl)-1-ethylbenzene are not well studied. However, it is believed to have low toxicity and does not cause significant harm to living organisms. It is also not known to cause any significant changes in biochemical or physiological processes.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Bromo-4-(difluoromethyl)-1-ethylbenzene in lab experiments include its low toxicity, high purity, and availability. It is also relatively easy to synthesize and can be used in a wide range of research fields. However, the limitations of using this compound include its high flammability and potential for explosive reactions. It is also not suitable for use in certain types of experiments, such as those involving living organisms.
Future Directions
There are many future directions for research involving 2-Bromo-4-(difluoromethyl)-1-ethylbenzene. One potential area of research is the development of new synthetic methods and reactions using this compound. Another area of research is the development of new materials with unique properties using this compound as a starting material. Additionally, research can be conducted to explore the potential of this compound as a drug candidate for various diseases.
Synthesis Methods
The synthesis of 2-Bromo-4-(difluoromethyl)-1-ethylbenzene can be achieved through several methods, including the reaction of 2-bromo-4-nitrotoluene with difluoromethyl magnesium bromide, followed by reduction with lithium aluminum hydride. Another method involves the reaction of 2-bromo-4-(difluoromethyl)benzonitrile with ethylmagnesium bromide, followed by hydrolysis with aqueous acid.
Scientific Research Applications
2-Bromo-4-(difluoromethyl)-1-ethylbenzene has a wide range of applications in scientific research. It is commonly used in medicinal chemistry research to develop new drugs and treatments for various diseases. It is also used in material science research to develop new materials with unique properties. Additionally, this compound is used in organic synthesis research to develop new synthetic methods and reactions.
properties
IUPAC Name |
2-bromo-4-(difluoromethyl)-1-ethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5,9H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZELZBNIQGKNSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(difluoromethyl)-1-ethylbenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2390342.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2390346.png)
![N-(2-methylphenyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetamide](/img/structure/B2390347.png)





![Methyl (1R,3S)-3-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclopentane-1-carboxylate](/img/structure/B2390356.png)

![N-benzyl-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2390359.png)
![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2390361.png)
![5-(3-methoxypropyl)-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2390363.png)